molecular formula C19H18N4O2 B1677887 Pimobendan CAS No. 74150-27-9

Pimobendan

Cat. No. B1677887
CAS RN: 74150-27-9
M. Wt: 334.4 g/mol
InChI Key: GLBJJMFZWDBELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimobendan is a medication used in veterinary medicine. It is a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3) with positive inotropic and vasodilator effects . It has a molecular formula of C19H18N4O2 and a molecular weight of 334.37 g/mol .


Synthesis Analysis

The synthesis of Pimobendan involves key intermediate 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid (4). This key intermediate was prepared by condensation and decarboxylation between less cost starting materials 1-(4-chlorophenyl)propan-1-one (2) with glyoxylic acid followed by reduction . Another method reported the synthesis of Pimobendan using acetanilide and 3-chloro-2-methylpropanoyl chloride as starting materials .


Molecular Structure Analysis

Pimobendan has a molecular formula of C19H18N4O2. Its molecular weight is 334.372 Da and its monoisotopic mass is 334.142975 Da .


Chemical Reactions Analysis

Pimobendan is a selective inhibitor of PDE3 with an IC50 of 0.32 μM . In a study, plasma concentrations of Pimobendan and O-demethylpimobendan (ODMP) were measured, and pharmacokinetic parameters were calculated for Pimobendan by noncompartmental analysis .


Physical And Chemical Properties Analysis

Pimobendan has a molecular weight of 334.38 . It has a density of 1.4±0.1 g/cm3, a molar refraction of 94.0±0.5 cm3, and a molar volume of 245.2±7.0 cm3 .

Scientific Research Applications

Cardiovascular Benefits in Canine Myxomatous Mitral Valve Disease

Pimobendan has demonstrated effectiveness in treating dogs with congestive heart failure secondary to myxomatous mitral valve disease (MMVD). A landmark study, the EPIC trial, showed that administration of Pimobendan to dogs with preclinical MMVD and cardiomegaly significantly delayed the onset of signs of congestive heart failure, cardiac-related death, or euthanasia. The study indicated that dogs receiving Pimobendan lived longer and had a prolonged preclinical period, highlighting its substantial clinical benefit in managing this condition (Boswood et al., 2016).

Modulation of Proinflammatory Cytokines and NO Synthesis in Viral Myocarditis

Pimobendan has been shown to inhibit the production of proinflammatory cytokines and the gene expression of inducible nitric oxide synthase (iNOS) in a murine model of viral myocarditis. This effect suggests that Pimobendan's beneficial actions in viral myocarditis are partially mediated by the inhibition of both proinflammatory cytokine production and nitric oxide synthesis by iNOS, providing a novel insight into its potential therapeutic applications beyond heart failure treatment (Iwasaki et al., 1999).

Improvement of Heart Failure Symptoms and Survival in Dogs

Pimobendan has been associated with significant improvements in heart failure class and survival in dogs with dilated cardiomyopathy (DCM), especially when added to standard therapy. This effect was particularly evident in Doberman Pinschers, where Pimobendan treatment resulted in longer survival times compared to a placebo, suggesting its role in improving outcomes in canine DCM (Fuentes et al., 2002).

Hemodynamic Profile and Inotropic Properties

Pimobendan exhibits a potent positive inotropic effect with vasodilatory properties, as demonstrated in studies involving rabbits and dogs. Its ability to increase cardiac output, stroke volume, and mesenteric, renal, and hindquarter blood flow velocities while decreasing diastolic blood pressure highlights its unique hemodynamic profile. This profile is beneficial in the treatment of congestive heart failure, underscoring the drug's cardiovascular effects that may be useful in clinical settings (van Meel & Diederen, 1989).

Safety And Hazards

Pimobendan is harmful if swallowed or inhaled . It should be handled with care, avoiding contact with skin, eyes, and clothing. It should not be ingested or inhaled .

Future Directions

As additional research is published, the indications and recommended uses of Pimobendan continue to evolve . It has been proven to delay the onset of congestive heart failure (CHF) in dogs with mitral regurgitation (MR), and it is often used in conjunction with an ACE inhibitor like enalapril or benazepril . Further studies evaluating multiple-dose administration as well as pharmacodynamic studies and clinical trials in rabbits with congestive heart failure are needed to determine accurate dose and frequency recommendations .

properties

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBJJMFZWDBELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048280
Record name Pimobendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimobendan

CAS RN

74150-27-9, 118428-37-8, 118428-38-9
Record name Pimobendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74150-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimobendan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimobendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMOBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pimobendan
Reactant of Route 2
Reactant of Route 2
Pimobendan
Reactant of Route 3
Reactant of Route 3
Pimobendan
Reactant of Route 4
Reactant of Route 4
Pimobendan
Reactant of Route 5
Reactant of Route 5
Pimobendan
Reactant of Route 6
Reactant of Route 6
Pimobendan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.